(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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Description
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C22H23N3O3S and its molecular weight is 409.5. The purity is usually 95%.
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Scientific Research Applications
B-Raf Inhibition and Anti-Proliferation Activities
A study investigated novel 2,3-dihydrobenzo[b][1,4]dioxin-containing derivatives, assessing their B-Raf inhibitory and anti-proliferation activities. A compound with this structure showed potent biological activity against B-Raf(V600E) and WM266.4 human melanoma cell line, indicating potential for cancer treatment research (Yang et al., 2012).
Antimicrobial Activity
Research on pyridine derivatives, including structures similar to (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone, revealed modest activity against various bacteria and fungi strains. This highlights its potential in antimicrobial research (Patel, Agravat, & Shaikh, 2011).
Synthesis and Antimicrobial Activity of Piperazine Derivatives
A study synthesizing piperazine derivatives, which includes compounds structurally similar to the molecule , demonstrated moderate to good antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Mhaske et al., 2014).
Role in Dopamine D4 Receptor Ligands
Compounds derived from 1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)piperazine, structurally related to the compound , have been explored for their affinity to dopamine D4 receptors. This is significant in neuropharmacological research, particularly for conditions related to dopamine dysregulation (Kügler et al., 2011).
Synthesis and Biological Activity in Antidepressants
A study on derivatives of 2,3-dihydro-(1,4-benzodioxin-5-yl)piperazine, similar to the molecule of interest, indicated their potential in developing dual antidepressant drugs, targeting both 5-HT(1A) receptor affinity and serotonin reuptake inhibition (Silanes et al., 2004).
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-yl-[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-2-15-4-3-5-19-20(15)23-22(29-19)25-10-8-24(9-11-25)21(26)16-6-7-17-18(14-16)28-13-12-27-17/h3-7,14H,2,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNOTBHRIPFLBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.